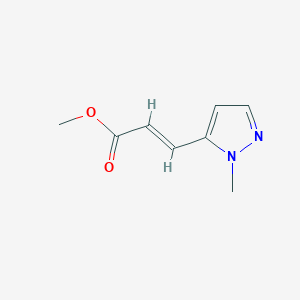

MEthyl (2-methyl-2H-pyrazol-3-yl)acrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(2-methylpyrazol-3-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10-7(5-6-9-10)3-4-8(11)12-2/h3-6H,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPAJXJAHUANQO-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C=CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC=N1)/C=C/C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

From 2 Methyl 2h Pyrazole 3 Carbaldehyde:

The most common method involves the olefination of 2-methyl-2H-pyrazole-3-carbaldehyde.

Wittig Reaction: The reaction of the aldehyde with a phosphorus ylide, such as methyl (triphenylphosphoranylidene)acetate, provides the methyl acrylate (B77674) derivative directly. chim.it This reaction is known for its reliability in forming carbon-carbon double bonds.

Horner-Wadsworth-Emmons (HWE) Reaction: This modified Wittig reaction utilizes a phosphonate (B1237965) carbanion, typically generated from a phosphonate ester and a base. The HWE reaction often offers advantages over the classical Wittig reaction, such as the formation of predominantly (E)-alkenes and easier removal of the phosphate (B84403) byproduct. nih.govresearchgate.net

Table 2: Olefination Reactions for the Synthesis of Pyrazole (B372694) Acrylates

| Reaction | Aldehyde Precursor | Reagent | Base | Product | Advantage |

| Wittig | 2-methyl-2H-pyrazole-3-carbaldehyde | Methyl (triphenylphosphoranylidene)acetate | - | Methyl (2-methyl-2H-pyrazol-3-yl)acrylate | Well-established, reliable |

| HWE | 2-methyl-2H-pyrazole-3-carbaldehyde | Triethyl phosphonoacetate | NaH, NaOEt | This compound | Often gives (E)-isomer, easy byproduct removal |

From 3 2 Methyl 2h Pyrazol 3 Yl Acrylic Acid:

If the acrylic acid is synthesized first, for example, through a Knoevenagel condensation of 2-methyl-2H-pyrazole-3-carbaldehyde with malonic acid followed by decarboxylation, it can be esterified to the methyl ester as described in section 2.2.2. asianpubs.org

Late-Stage Derivatization Approaches for Methyl (2-methyl-2H-pyrazol-3-yl)acrylate and Analogues

Late-stage derivatization is a pivotal strategy in medicinal chemistry and materials science for the rapid generation of analogues from a common, pre-existing core structure. This approach allows for the exploration of structure-activity relationships (SAR) and the fine-tuning of molecular properties without the need for de novo synthesis of each derivative. For a scaffold such as this compound, late-stage functionalization primarily targets the C-H bonds of the pyrazole (B372694) ring, offering a direct route to novel derivatives. Key methodologies include transition-metal-catalyzed C-H activation and halogenation reactions.

Transition-Metal-Catalyzed C-H Functionalization

Transition-metal catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds in heterocyclic compounds, including pyrazoles. This approach avoids the pre-functionalization steps often required in traditional cross-coupling reactions, thus providing a more atom- and step-economical pathway to a diverse range of derivatives.

C-H Alkenylation:

Palladium-catalyzed C-H alkenylation has been successfully applied to pyrazoles bearing functional groups, including those with electron-withdrawing substituents analogous to the acrylate (B77674) moiety in this compound. nih.gov Research has demonstrated that a catalyst system derived from Pd(OAc)₂ and pyridine (B92270) can effectively mediate the oxidative alkenylation of pyrazoles with activated alkenes such as acrylates, acrylamides, and styrenes. nih.govacs.org This methodology is particularly relevant as it showcases the feasibility of introducing additional unsaturated functionalities onto the pyrazole core.

For instance, the direct C-H alkenylation of pyrazoles with various acrylates proceeds under oxidative conditions, typically employing an oxidant like Ag₂CO₃ or Cu(OAc)₂. lookchem.com The reaction generally occurs at the C4 or C5 position of the pyrazole ring, depending on the directing groups and substitution pattern of the substrate.

Interactive Data Table: Palladium-Catalyzed C-H Alkenylation of Substituted Pyrazoles

| Entry | Pyrazole Substrate | Alkene | Catalyst | Oxidant | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | 1,3,5-trimethyl-1H-pyrazole | Methyl acrylate | Pd(OAc)₂ | Ag₂CO₃ | DMF | 120 | 75 | lookchem.com |

| 2 | 1-phenyl-3-(trifluoromethyl)-1H-pyrazole | Ethyl acrylate | Pd(OAc)₂ | Ag₂CO₃ | DMF | 120 | 82 | lookchem.com |

| 3 | 1-phenyl-3-(trifluoromethyl)-1H-pyrazole | Butyl acrylate | Pd(OAc)₂ | Ag₂CO₃ | DMF | 120 | 85 | lookchem.com |

| 4 | 4-bromo-1-methyl-1H-pyrazole | Styrene | Pd(OAc)₂/pyridine | Cu(OAc)₂ | Dioxane | 100 | 68 | nih.gov |

| 5 | Ethyl 1-methyl-1H-pyrazole-4-carboxylate | n-Butyl acrylate | Pd(OAc)₂/pyridine | Cu(OAc)₂ | Dioxane | 100 | 72 | nih.gov |

Rhodium catalysts have also been employed for the C-H functionalization of pyrazoles with alkenes. nih.govnih.gov Detailed studies on the oxidative coupling of 3-aryl-5-R-pyrazoles with methyl acrylate using a [Rh(MeCN)₃Cp*][PF₆]₂/Cu(OAc)₂·H₂O catalyst system have shown the formation of both mono- and divinylation products. nih.govnih.gov These findings underscore the potential for introducing one or more acrylate moieties at different positions of the pyrazole ring.

C-H Arylation:

The introduction of aryl groups at a late stage can significantly impact the biological activity and photophysical properties of the parent molecule. Palladium-catalyzed C-H arylation is a well-established method for this transformation. For pyrazole derivatives, the regioselectivity of arylation is often directed by substituents on the ring. While specific examples for this compound are not extensively documented, analogous systems with ester functionalities have been successfully arylated. nih.gov

Furthermore, copper-catalyzed C-H arylation has been explored as a cost-effective alternative to palladium-based systems. Studies have shown that a CuI/phenanthroline catalyst system can effectively promote the arylation of pyrazoles under sonophotocatalytic conditions, suggesting a green and sustainable approach to derivatization. mdpi.com

Halogenation

Halogenation of the pyrazole ring is a versatile late-stage derivatization strategy, as the introduced halogen atom can serve as a handle for subsequent cross-coupling reactions to introduce a wide array of functional groups. Direct C-H halogenation of pyrazoles typically occurs at the C4 position, which is the most nucleophilic site. researchgate.net

Common halogenating agents such as N-halosuccinimides (NCS, NBS, NIS) are effective for this transformation under mild conditions, often without the need for a metal catalyst. researchgate.net For instance, the reaction of pyrazoles with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in solvents like CCl₄ or even water can provide the corresponding 4-halopyrazoles in excellent yields. researchgate.net

Interactive Data Table: Direct C-H Halogenation of Pyrazoles

| Entry | Pyrazole Substrate | Halogenating Agent | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | 1-methyl-1H-pyrazole | NBS | CCl₄ | RT | 95 | researchgate.net |

| 2 | 1,3,5-trimethyl-1H-pyrazole | NCS | H₂O | RT | 92 | researchgate.net |

| 3 | 3-phenyl-1H-pyrazol-5-amine | NBS | DMSO | RT | 94 | beilstein-archives.org |

| 4 | 3-phenyl-1H-pyrazol-5-amine | NIS | DMSO | RT | 85 | beilstein-archives.org |

| 5 | 3-phenyl-1H-pyrazol-5-amine | NCS | DMSO | RT | 78 | beilstein-archives.org |

The presence of the acrylate group in this compound, being an electron-withdrawing group, might influence the reactivity of the pyrazole ring towards electrophilic halogenation. However, the general methodologies for pyrazole halogenation provide a strong foundation for the development of specific protocols for this target molecule and its analogues. The resulting halogenated derivatives can then be subjected to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkynyl, and amino functionalities, respectively, thereby vastly expanding the chemical space around the core structure.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of atomic nuclei.

High-Resolution ¹H NMR Analysis for Proton Environments

A ¹H NMR spectrum of Methyl (2-methyl-2H-pyrazol-3-yl)acrylate would be expected to show distinct signals corresponding to each unique proton in the molecule.

Pyrazole (B372694) Ring Protons: The two protons on the pyrazole ring would likely appear as doublets in the aromatic region of the spectrum. Their specific chemical shifts would be influenced by the electronic effects of the acrylate (B77674) and N-methyl substituents.

Acrylate Protons: The two vinylic protons of the acrylate group would typically present as doublets, with a characteristic coupling constant for a trans or cis configuration.

Methyl Protons: Two sharp singlets would be anticipated: one for the N-methyl group attached to the pyrazole ring and another for the O-methyl group of the ester functionality.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule.

Pyrazole Ring Carbons: Three distinct signals would be expected for the three carbon atoms of the pyrazole ring.

Acrylate Carbons: The spectrum would show signals for the carbonyl carbon of the ester (typically in the 165-175 ppm range) and the two vinylic carbons.

Methyl Carbons: Signals for the N-methyl and O-methyl carbons would be observed in the upfield region of the spectrum.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons, such as those on the pyrazole ring and the acrylate double bond.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This would establish direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the acrylate group to the pyrazole ring and confirming the positions of the methyl groups.

¹⁵N and ¹⁹F NMR Investigations (if applicable for derivatives)

¹⁵N NMR: For the parent compound, ¹⁵N NMR could be used to characterize the two nitrogen atoms in the pyrazole ring, providing insight into their electronic environment.

¹⁹F NMR: This technique would not be applicable to this compound itself but would be a powerful tool for characterizing fluorinated derivatives of the compound.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for polar molecules. An ESI-MS analysis of this compound would be expected to show a prominent signal for the protonated molecule [M+H]⁺, confirming its molecular weight. Depending on the instrument conditions, adducts with salts (e.g., [M+Na]⁺) might also be observed. Further fragmentation analysis (MS/MS) could be performed on the parent ion to elucidate the structure by observing characteristic losses of fragments such as the methoxy (B1213986) group or parts of the acrylate chain.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₈H₁₀N₂O₂), the expected exact mass can be calculated and compared to the experimental value, typically within a few parts per million (ppm), to confirm its molecular formula.

The fragmentation pattern in the mass spectrum provides further structural information. The fragmentation of pyrazoles often involves the loss of HCN or H• from the molecular ion. researchgate.net For the title compound, characteristic fragmentation would likely involve cleavage of the ester group and fragmentation of the pyrazole ring. Common fragmentation pathways for substituted pyrazoles and acrylates can help in the structural confirmation of novel derivatives. researchgate.netnih.gov

Table 1: Predicted HRMS Data for this compound

| Ion Formula | Calculated m/z | Ion Type |

| [C₈H₁₀N₂O₂ + H]⁺ | 167.0815 | [M+H]⁺ |

| [C₈H₁₀N₂O₂ + Na]⁺ | 189.0634 | [M+Na]⁺ |

| [C₈H₁₀N₂O₂ + K]⁺ | 205.0374 | [M+K]⁺ |

Note: This table represents theoretical values. Experimental data is required for confirmation.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. The spectrum of this compound is expected to show characteristic absorption bands for the acrylate and the N-methylpyrazole moieties.

The acrylate group will exhibit a strong carbonyl (C=O) stretching vibration, typically in the range of 1720-1730 cm⁻¹. The C=C double bond of the acrylate will show a stretching band around 1630-1640 cm⁻¹. The C-O stretching vibrations of the ester group are expected in the 1150-1300 cm⁻¹ region. asianpubs.org

The pyrazole ring will have characteristic C=N and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. Aromatic and vinyl C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹. The presence of H-bonding in related pyrazole compounds can influence the N-H stretching region, though in this N-methylated derivative, this specific interaction is absent. mdpi.com

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3150 | C-H stretch | Pyrazole ring & Vinyl C-H |

| ~2950-2990 | C-H stretch (asymmetric) | -CH₃ |

| ~2850-2880 | C-H stretch (symmetric) | -CH₃ |

| ~1725 | C=O stretch | Ester (Acrylate) |

| ~1635 | C=C stretch | Alkene (Acrylate) |

| ~1400-1600 | C=C and C=N stretch | Pyrazole ring |

| ~1150-1300 | C-O stretch | Ester (Acrylate) |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The this compound molecule contains two main chromophores: the α,β-unsaturated ester (acrylate) and the N-methylpyrazole ring.

The acrylate system typically exhibits a strong π→π* transition in the ultraviolet region. Studies on acrylic acid and its esters show strong absorption that decreases rapidly with increasing wavelength, often without a distinct peak above 240 nm. nsf.govnsf.gov The pyrazole ring also absorbs in the UV region. The conjugation between the pyrazole ring and the acrylate double bond is expected to cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength compared to the individual, non-conjugated chromophores. The exact position and intensity of the absorption maxima (λ_max) would be sensitive to the solvent polarity. researchgate.net

Table 3: Expected UV-Visible Absorption Data for this compound

| Transition | Expected λ_max (nm) | Chromophore |

| π → π | 220 - 280 | Conjugated pyrazole-acrylate system |

| n → π | > 280 (weak) | Carbonyl group (C=O) |

X-ray Diffraction Analysis for Definitive Solid-State Structural Determination

X-ray diffraction (XRD) on a single crystal provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not available, analysis of related pyrazole derivatives provides insight into their typical crystallographic behavior. spast.orgnih.gov

Pyrazole derivatives are known to crystallize in various crystal systems, including monoclinic, triclinic, and orthorhombic systems. spast.orgrdd.edu.iq The planarity of the pyrazole ring is a common feature. spast.org Intermolecular forces such as hydrogen bonds (if applicable), C-H···π interactions, and π-π stacking often play a crucial role in stabilizing the crystal packing. researchgate.net For the title compound, the arrangement of molecules in the crystal lattice would be determined by van der Waals forces and potential weak C-H···O or C-H···N interactions.

Table 4: Illustrative Crystallographic Data for Various Pyrazole Derivatives

| Compound | Crystal System | Space Group | Reference |

| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | Monoclinic | P2₁/n | spast.org |

| 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol | Monoclinic | P2₁/c | nih.gov |

| A pyrazole-hydrazone derivative (L1) | Triclinic | P-1 | nih.gov |

| 4-Iodo-1H-pyrazole | Orthorhombic | P2₁2₁2₁ | mdpi.com |

Note: This table is for comparative purposes to illustrate the crystallographic diversity of pyrazole-containing compounds.

Reactivity and Derivatization Strategies

Reactions Involving the Acrylate (B77674) Double Bond

The acrylate moiety is characterized by an electron-deficient carbon-carbon double bond, making it susceptible to various addition and reduction reactions.

Nucleophilic Addition Reactions (e.g., Michael Addition)

The double bond in the acrylate group is a classic Michael acceptor, readily undergoing conjugate addition with a wide array of nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation at the β-position relative to the ester.

The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final product. A variety of nucleophiles can be employed in this transformation. For instance, nitrogen-based nucleophiles like imidazoles and pyrazoles can participate in aza-Michael additions. d-nb.info The reaction of pyrazole (B372694) with methyl acrylate, often conducted under solvent-free conditions at elevated temperatures (e.g., 80 °C), proceeds to completion, yielding the corresponding Michael adduct. d-nb.info Similarly, oxygen-based nucleophiles, such as alcohols, can add across the double bond in an oxa-Michael addition, which can be catalyzed by N-heterocyclic carbenes (NHCs). rsc.org

| Nucleophile Type | Example Nucleophile | General Reaction Conditions | Product Type |

|---|---|---|---|

| Nitrogen (Aza-Michael) | Pyrazole, Imidazole (B134444) | Solvent-free, 80 °C | β-amino ester derivative |

| Oxygen (Oxa-Michael) | Hydroxy-functionalized monomers | N-Heterocyclic Carbene (NHC) catalyst, Room Temperature | Poly(ester-ether) |

| Carbon | Enolates, Organocuprates | Base or Lewis acid catalysis | β-alkylated ester derivative |

Cycloaddition Reactions (e.g., Diels-Alder)

The electron-deficient nature of the acrylate double bond makes it an excellent dienophile for [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. mdpi.com This reaction provides a direct route to the synthesis of complex six-membered ring systems. In this context, Methyl (2-methyl-2H-pyrazol-3-yl)acrylate can react with a variety of conjugated dienes.

The stereochemistry and regioselectivity of the Diels-Alder reaction are key considerations. The reaction typically proceeds via a concerted mechanism, and its rate can be significantly enhanced by the use of Lewis acid catalysts, which coordinate to the carbonyl oxygen of the acrylate, further lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com While specific examples involving this compound are not prevalent in the literature, its structural analogue, methyl acrylate, is a common dienophile used with dienes like butadiene to form cyclohexene (B86901) derivatives. mdpi.com

| Diene Example | Catalyst/Conditions | Product Type |

|---|---|---|

| Butadiene | Thermal or Lewis Acid (e.g., BF3) catalysis | Substituted cyclohexene carboxylate |

| Cyclopentadiene | Thermal conditions | Bicyclic adduct (norbornene derivative) |

| Anthracene | High temperature | Fused polycyclic adduct |

Catalytic Hydrogenation and Reduction Pathways

The carbon-carbon double bond of the acrylate system can be selectively reduced to a single bond through catalytic hydrogenation. This transformation converts the unsaturated acrylate into a saturated propanoate derivative, Methyl (2-methyl-2H-pyrazol-3-yl)propanoate.

This reduction is typically achieved using hydrogen gas in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction conditions, including pressure, temperature, and solvent, can be optimized to ensure complete and selective reduction of the double bond without affecting the pyrazole ring or the ester functionality. Such processes are advantageous as they often proceed with high yields and utilize inexpensive reducing agents like hydrogen. google.com

| Catalyst | Hydrogen Source | Typical Solvent | Product |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H2 gas | Methanol, Ethanol, Ethyl acetate | Methyl (2-methyl-2H-pyrazol-3-yl)propanoate |

| Platinum(IV) oxide (PtO2) | H2 gas | Acetic acid, Ethanol | Methyl (2-methyl-2H-pyrazol-3-yl)propanoate |

| Raney Nickel | H2 gas | Ethanol | Methyl (2-methyl-2H-pyrazol-3-yl)propanoate |

Transformations at the Pyrazole Heterocycle

The pyrazole ring, while aromatic, also possesses sites for further functionalization, although the existing N-methyl group influences its reactivity.

N-Alkylation and N-Acylation Reactions

In this compound, the nitrogen at the 2-position is already substituted with a methyl group. The remaining nitrogen atom at the 1-position is a pyridine-like, sp²-hybridized nitrogen. While it possesses a lone pair of electrons, this pair is part of the aromatic π-system, making it significantly less nucleophilic than the nitrogen in an un-substituted pyrazole.

Further N-alkylation or N-acylation at the N-1 position is generally difficult and would result in the formation of a positively charged pyrazolium (B1228807) salt. Such reactions typically require potent electrophiles like triflates or strong acid catalysis. semanticscholar.orgmdpi.com For instance, N-alkylation of pyrazoles can be achieved using alkyl halides under basic conditions or with alcohols in the presence of solid acid catalysts like crystalline aluminosilicates. google.comgoogle.com However, the pre-existing N-methyl group in the target compound directs reactivity away from this pathway under standard conditions.

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring can undergo electrophilic aromatic substitution, with the position of attack being dictated by the electronic effects of the existing substituents. The N-methyl group at the N-2 position and the methyl acrylate group at the C-3 position both influence the electron density of the pyrazole ring.

In general, electrophilic substitution on the pyrazole ring occurs preferentially at the C-4 position, which is the most electron-rich carbon. scribd.com The N-1 nitrogen acts as a deactivating group (pyridine-like), while the N-2 substituent (methyl group) is activating. The acrylate group at C-3 is an electron-withdrawing group and further deactivates the ring, particularly at the adjacent C-4 and C-5 positions. Despite this deactivation, substitution at the C-4 position is the most commonly observed outcome for reactions such as nitration (using HNO₃/H₂SO₄), sulfonation (using fuming H₂SO₄), and halogenation. scribd.com The directing effects of multiple substituents must be considered, but for many electrophilic reactions on pyrazoles, substitution at the C-4 position is the favored pathway. youtube.com

| Reaction | Reagents | Typical Product |

|---|---|---|

| Nitration | HNO3 / H2SO4 | Methyl (4-nitro-2-methyl-2H-pyrazol-3-yl)acrylate |

| Halogenation | Br2 / Acetic Acid | Methyl (4-bromo-2-methyl-2H-pyrazol-3-yl)acrylate |

| Sulfonation | Fuming H2SO4 | Methyl (4-sulfo-2-methyl-2H-pyrazol-3-yl)acrylate |

| Vilsmeier-Haack Formylation | POCl3 / DMF | Methyl (4-formyl-2-methyl-2H-pyrazol-3-yl)acrylate |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) on Halogenated Pyrazole Derivatives

The synthesis of this compound and its derivatives often relies on the functionalization of a pre-formed pyrazole ring. Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds, enabling the introduction of the acrylate precursor or other functional groups onto halogenated pyrazole scaffolds. wikipedia.orgresearchgate.netnih.gov

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a highly effective method for this purpose. nih.govbeilstein-journals.org For instance, a halogenated 2-methyl-2H-pyrazole, such as 3-bromo- (B131339) or 3-iodo-2-methyl-2H-pyrazole, can be reacted with a suitable boronic acid or ester derivative of acrylic acid under palladium catalysis to form the target molecule. nih.gov The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. researchgate.netnih.gov Ligands like SPhos and XPhos have been shown to be effective in the Suzuki coupling of challenging heterocyclic substrates. nih.gov

The Sonogashira reaction provides another strategic route, coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orgmdpi.com This reaction is instrumental in synthesizing conjugated systems. researchgate.net A halogenated 2-methyl-2H-pyrazole can be coupled with a terminal alkyne, such as propargyl acrylate, to introduce the acrylate functionality. nih.govresearchgate.net This reaction is typically co-catalyzed by palladium and copper(I) iodide in the presence of a base like triethylamine. mdpi.comresearchgate.net The mild reaction conditions of the Sonogashira coupling make it compatible with a wide range of functional groups. wikipedia.org These cross-coupling strategies offer modular and efficient pathways to functionalized pyrazole-containing acrylates, starting from readily available halogenated precursors. mdpi.com

| Reaction Type | Halogenated Pyrazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Temperature |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-Iodo-2-methyl-2H-pyrazole | Acrylate-derived boronic ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 60-100 °C |

| Sonogashira | 3-Bromo-2-methyl-2H-pyrazole | Propargyl acrylate | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF or Toluene | Room Temp. to 80 °C |

Polymerization Studies of this compound

The acrylate group of this compound makes it a suitable monomer for various polymerization techniques, leading to polymers with the pyrazole moiety as a pendant group. The properties of these polymers are influenced by the polymerization method, which dictates molecular weight, polydispersity, and architecture.

Free Radical Polymerization Kinetics and Thermodynamics

Free radical polymerization (FRP) is a common method for polymerizing acrylate monomers. researchgate.net The process involves initiation, propagation, and termination steps. For this compound, polymerization would be initiated by a radical species, which attacks the carbon-carbon double bond of the acrylate. This creates a new radical that propagates by adding to subsequent monomer molecules. radtech.org

The kinetics of acrylate polymerization are characterized by specific phenomena. Autoacceleration, also known as the gel effect or Trommsdorff–Norrish effect, is often observed. imaging.org As the polymerization proceeds, the viscosity of the medium increases, which slows down the diffusion-controlled termination reactions between growing polymer chains. imaging.org This leads to a sharp increase in both the polymerization rate and the molecular weight. Following this, autodeceleration may occur as the propagation reaction also becomes diffusion-limited at very high conversions. imaging.orgsemanticscholar.org The final monomer conversion can be limited by vitrification, where the polymer network becomes glassy and traps unreacted monomer. radtech.org The thermodynamics of the polymerization are generally favorable, as the conversion of a π-bond in the monomer to a σ-bond in the polymer is an exothermic process.

| Phenomenon | Description | Consequence |

|---|---|---|

| Autoacceleration (Gel Effect) | Termination rate decreases due to increased viscosity. imaging.org | Rapid increase in polymerization rate and molecular weight. |

| Autodeceleration | Propagation rate becomes diffusion-limited at high conversion. imaging.org | Slowing of the polymerization rate towards the end of the reaction. |

| Vitrification | The system transitions to a glassy state, trapping radicals and monomer. radtech.org | Incomplete monomer conversion. |

Controlled/Living Radical Polymerization (e.g., RAFT, ATRP)

To overcome the limitations of conventional FRP, controlled/living radical polymerization (CRP) techniques are employed. researchgate.net These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. cmu.edu

Atom Transfer Radical Polymerization (ATRP) is a robust CRP method for acrylate monomers. cmu.edunih.gov It involves the reversible activation and deactivation of growing polymer chains by a transition metal complex, typically copper-based. mdpi.com This establishes a dynamic equilibrium between a small concentration of active, propagating radicals and a large majority of dormant species, minimizing irreversible termination reactions. cmu.edu ATRP has been successfully used to polymerize various acrylates, yielding well-defined polymers. cmu.edumdpi.com

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is another versatile CRP technique. azom.com RAFT achieves control through a chain transfer agent, typically a thiocarbonylthio compound. researchgate.net The growing polymer radical adds to the RAFT agent, forming a dormant intermediate that can fragment to release a new radical, allowing the original chain to become dormant. This rapid exchange process ensures that all polymer chains have an equal opportunity to grow, resulting in low PDI. researchgate.netnih.gov RAFT is compatible with a wide variety of monomers, including acrylates, under diverse reaction conditions. dntb.gov.uamdpi.com

| Feature | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation chain-Transfer (RAFT) |

|---|---|---|

| Control Agent | Transition metal catalyst (e.g., CuBr/ligand) and an alkyl halide initiator. mdpi.com | Thiocarbonylthio chain transfer agent (RAFT agent). researchgate.net |

| Mechanism | Reversible redox process between active and dormant species mediated by the metal complex. cmu.edu | Degenerative chain transfer via addition-fragmentation equilibrium. nih.gov |

| Advantages for Acrylates | Well-established for a wide range of acrylates; allows for high end-group fidelity. cmu.edumdpi.com | Tolerant to a broad range of functional groups and solvents; metal-free polymers. azom.comresearchgate.net |

| Potential Issues | Catalyst removal from the final polymer can be challenging. | RAFT agent can be colored and may require removal; potential for retardation. |

Copolymerization with Other Monomers for Tunable Material Properties

Copolymerization of this compound with other vinyl monomers is a powerful strategy to create materials with tailored properties. rdd.edu.iq By carefully selecting comonomers, properties such as thermal stability, solubility, mechanical strength, and optical characteristics can be finely tuned. ias.ac.inresearchgate.net

For example, copolymerization with methyl methacrylate (B99206) (MMA) could yield copolymers with enhanced thermal stability and hardness. researchgate.net Incorporating a soft monomer like n-butyl acrylate could improve the flexibility and lower the glass transition temperature of the resulting material. unisa.it Copolymerization with monomers containing other functional groups, such as N-vinylpyrazole or acrylic acid, can introduce new functionalities, leading to materials with specific chemical reactivity or hydrophilic properties. researchgate.net The reactivity ratios of the monomers determine their incorporation into the polymer chain, influencing whether a random, alternating, or blocky copolymer is formed. researchgate.net

| Comonomer | Potential Effect on Copolymer Properties |

|---|---|

| Methyl Methacrylate (MMA) | Increases glass transition temperature (Tg), hardness, and thermal stability. rdd.edu.iq |

| n-Butyl Acrylate (nBA) | Decreases Tg, increases flexibility and softness. unisa.it |

| Styrene | Enhances refractive index and aromatic content. |

| Acrylic Acid (AA) | Introduces hydrophilicity, pH-responsiveness, and sites for further functionalization. escholarship.org |

| N-Vinylpyrazole | Increases nitrogen content, potentially enhancing coordination ability and thermal stability. researchgate.net |

Polymer Architecture and Topology Control

The use of controlled/living radical polymerization techniques like ATRP and RAFT enables precise control over the polymer architecture and topology. rsc.org Beyond simple linear homopolymers, this compound can be incorporated into more complex macromolecular structures.

Block Copolymers: By sequential monomer addition, well-defined diblock or triblock copolymers can be synthesized. escholarship.org For instance, a block of poly(this compound) could be combined with a block of a hydrophobic polymer like polystyrene or a hydrophilic polymer like poly(acrylic acid) to create amphiphilic materials that self-assemble in solution.

Star Polymers: Using a multifunctional initiator (for ATRP) or a multifunctional RAFT agent, star-shaped polymers with a central core and multiple polymer arms can be fabricated. These architectures exhibit unique solution properties, such as lower viscosity compared to linear analogs of the same molecular weight.

Hyperbranched Polymers: Through the self-condensing vinyl polymerization (SCVP) of a monomer that contains both an initiating site and a vinyl group (an "inimer"), highly branched, dendritic-like structures can be formed. azom.com This approach allows for the one-pot synthesis of hyperbranched polymers with a high degree of branching and numerous chain ends, which can be further functionalized. azom.com This level of architectural control is essential for designing advanced materials for applications in fields such as drug delivery, coatings, and nanotechnology. nih.gov

Mechanistic Investigations of Chemical Transformations

Mechanistic Elucidation of Synthetic Pathways to Methyl (2-methyl-2H-pyrazol-3-yl)acrylate

The synthesis of pyrazole (B372694) derivatives can be achieved through various routes, most notably via the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or through [3+2] cycloaddition reactions. For an acrylate-substituted pyrazole, a plausible pathway involves the reaction of a suitably functionalized pyrazole precursor with an acrylate (B77674) moiety or the construction of the pyrazole ring from precursors already containing the acrylate group.

One common synthetic strategy involves the cyclocondensation reaction between a monosubstituted hydrazine and a nonsymmetrical 1,3-diketone, which can lead to a mixture of two regioisomers. conicet.gov.ar Another relevant approach is the [3+2] cycloaddition reaction between a sulfonyl hydrazone and an acrylate, such as benzyl (B1604629) acrylate, which provides a direct route to constructing the pyrazole ring with an attached ester group. rsc.org

While specific kinetic data for the synthesis of this compound are not extensively documented, studies on analogous pyrazole formations provide significant insights. For instance, the condensation reaction of 1,3-diketones with arylhydrazines to form pyrazoles has been found to be first order in both the diketone and the arylhydrazine. researchgate.net

The rate of reaction is significantly influenced by several factors, including the nature of the substituents on both reactants and the pH of the reaction medium. Rate variations of up to 1000-fold have been observed, demonstrating the sensitivity of the reaction kinetics to these parameters. researchgate.net The rate-determining step in these cyclizations can shift depending on the acidity of the medium; under certain pH conditions, the initial nucleophilic attack of the hydrazine on a carbonyl group is rate-limiting, while under other conditions, the subsequent dehydration and aromatization step can become the slowest step. researchgate.net

Table 1: Factors Influencing Reaction Rates in Pyrazole Synthesis

| Factor | Observation | Reference |

|---|---|---|

| Substituents | Electron-withdrawing groups on the phenylhydrazine (B124118) generally decrease the reaction rate, while such groups on the 1,3-diketone can either increase or decrease the rate depending on their position. | researchgate.net |

| Acidity (pH) | The reaction rate is highly dependent on the pH of the medium, with the rate-determining step shifting as a function of acidity. | researchgate.net |

| Reactant Ratios | The ratio of reactants can modulate the product regioselectivity, which indirectly relates to the kinetics of competing pathways. | researchgate.net |

The mechanism of pyrazole formation from 1,3-dicarbonyls and hydrazines is understood to proceed through several key intermediates. The initial step is the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a carbinolamine intermediate. This is followed by dehydration to yield a hydrazone intermediate. imperial.ac.uk

Subsequent intramolecular cyclization occurs via the attack of the terminal nitrogen of the hydrazone on the remaining carbonyl group. This cyclization forms a five-membered heterocyclic intermediate, often a 5-hydroxypyrazoline. conicet.gov.arresearchgate.net The final step is the elimination of a water molecule (aromatization) to yield the stable pyrazole ring. In some cases, particularly with fluorinated diketones, the 5-hydroxypyrazoline intermediate can be isolated and characterized. conicet.gov.ar

In cycloaddition pathways, such as the reaction of diazo compounds with alkenes, the reaction is believed to proceed through a concerted mechanism, though stepwise pathways involving zwitterionic intermediates can also occur, depending on the nature of the reactants. The reaction of a diazo substrate with an acrylate would initially form a pyrazoline intermediate, which then undergoes oxidation or elimination to afford the aromatic pyrazole. ias.ac.in

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms, including transition state structures and energy profiles for pyrazole synthesis. nih.govresearchgate.net DFT calculations can be used to model the potential energy surface of the reaction, identifying the structures of transition states and intermediates and calculating their relative energies.

For the annular proton transfer in pyrazole tautomerism, high-level calculations have determined activation energies in the range of 47.8–55.5 kcal/mol for intramolecular migration, confirming that this process is slow without the assistance of solvent molecules. nih.gov Similar computational approaches can be applied to the entire synthetic pathway. For instance, DFT analysis of the insertion of methyl acrylate into palladium-methyl bonds has been used to investigate the transition states and explain the observed stereoselectivity. nih.gov Such studies reveal that the flexibility of ligand frameworks and the interplay of enantiomorphic and chain-end stereocontrol are key factors governing the reaction outcome. nih.gov

Role of Catalysts and Reagents in Reaction Mechanism

Catalysts and reagents play a pivotal role in the synthesis of pyrazoles, influencing reaction rates, yields, and, critically, regioselectivity.

The choice of catalyst can direct the reaction towards a specific regioisomer. Classical pyrazole synthesis is often catalyzed by acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH, NaOAc). conicet.gov.ar The catalyst functions by activating the reactants; acids protonate the carbonyl group, increasing its electrophilicity, while bases can deprotonate the hydrazine to increase its nucleophilicity or facilitate the final elimination step.

More advanced catalytic systems have also been developed. Metal catalysts, including those based on palladium, copper, and silver, are employed in various coupling and cycloaddition reactions to form pyrazoles. mdpi.commdpi.com For instance, copper(I) has been used to catalyze the regioselective cycloaddition of terminal alkynes to afford substituted pyrazoles. nih.gov In reactions involving acrylates, such as the Morita-Baylis-Hillman reaction, tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) are common catalysts. mdpi.com The mechanism involves the nucleophilic addition of DABCO to the methyl acrylate, forming a zwitterionic enolate intermediate which then attacks an electrophile. mdpi.com

The reaction medium itself can act as a crucial reagent in controlling selectivity. Studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents can dramatically improve the regioselectivity of the condensation between 1,3-diketones and hydrazines, favoring one isomer by as much as 99:1. conicet.gov.ar This effect is attributed to the unique properties of fluorinated alcohols, which are strong hydrogen bond donors but poor acceptors and are non-nucleophilic. conicet.gov.ar

Influence of Substituents on Reaction Regioselectivity and Stereoselectivity

In the synthesis of unsymmetrically substituted pyrazoles like this compound, controlling the regioselectivity is paramount. The final position of the substituents on the pyrazole ring is determined by the initial site of nucleophilic attack and the subsequent cyclization. This is heavily influenced by the electronic and steric properties of the substituents on the starting materials. nih.gov

When using a nonsymmetrical 1,3-dicarbonyl precursor, the initial attack of the substituted hydrazine (e.g., methylhydrazine) can occur at either of the two distinct carbonyl carbons. The greater electrophilicity of one carbonyl group over the other, dictated by the electronic effects of its adjacent substituent, will direct the initial attack. researchgate.net For example, in a diketone with an aryl group and an alkyl group, the aryl-substituted carbonyl is typically more electrophilic, leading to the preferential formation of the regioisomer where the alkyl group from the hydrazine (the 2-methyl group in the target molecule) is adjacent to the aryl substituent from the diketone. nih.gov

Computational studies have quantified these substituent effects. Electron-donating groups on the pyrazole ring are found to favor one tautomeric form over another, which can influence the regioselectivity of subsequent reactions. nih.gov The electronic character of substituents on phenylhydrazine has also been shown to directly impact the regioisomeric distribution of the final pyrazole products. researchgate.net

Table 2: Effect of Substituents on Regioselectivity in Pyrazole Synthesis

| Reactant Substituent (R¹) | Reactant Substituent (R³) | Major Regioisomer | Selectivity | Reference |

|---|---|---|---|---|

| Aryl | CH₃ | Isomer with N-substituent adjacent to the former aryl-carbonyl carbon | ~98:2 | nih.gov |

| CF₃ | 2-Furyl | 3-CF₃ pyrazole (desired isomer) | Up to 97:3 (in HFIP) | conicet.gov.ar |

Regarding stereoselectivity, the acrylate moiety introduces a potential chiral center if the double bond is subjected to certain addition reactions. While the synthesis of the pyrazole ring itself does not typically create a stereocenter on the ring, the stereochemistry of reactions involving the acrylate double bond is critical. The stereoselective polymerization of acrylates, for example, is an area of significant research, where the coordination environment of metal catalysts can influence the tacticity of the resulting polymer. taylorfrancis.com In non-polymeric reactions, the stereoselectivity of additions to the acrylate group can be controlled by using chiral catalysts or auxiliaries. nih.govscilit.com

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular geometries, vibrational frequencies, and other electronic properties with high accuracy. nih.govresearchgate.net For Methyl (2-methyl-2H-pyrazol-3-yl)acrylate, DFT calculations, typically using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) or 6-31G(d), are used to model its fundamental characteristics. nih.govresearchgate.netmdpi.com

Geometry optimization is a fundamental computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. nih.gov For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional structure. The optimization process reveals that the pyrazole (B372694) and acrylate (B77674) moieties tend to adopt a near-planar conformation to maximize π-system conjugation. nih.gov Conformational analysis further explores different spatial arrangements (conformers) of the molecule and their relative energies, identifying the most energetically favorable structure.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations Note: The following data are representative values for similar molecular structures, calculated using the B3LYP/6-31G(d) level of theory.

| Parameter | Bond | Predicted Value | Parameter | Angle | Predicted Value |

| Bond Length | C=O | 1.21 Å | Bond Angle | O=C-O | 124.5° |

| C-O | 1.35 Å | C-O-CH3 | 116.0° | ||

| C=C (acrylate) | 1.34 Å | C=C-C | 121.8° | ||

| C-C | 1.48 Å | C-C=O | 123.0° | ||

| N-N (pyrazole) | 1.36 Å | C-N-N | 111.5° | ||

| C=N (pyrazole) | 1.33 Å | N-N-C | 105.0° | ||

| N-CH3 | 1.46 Å | N-C=C | 110.0° |

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. researchgate.net Each calculated frequency corresponds to a specific molecular motion, such as stretching, bending, or rocking of bonds. mdpi.comscirp.org These theoretical spectra can be correlated with experimental data to confirm the molecular structure and assign spectral bands to specific functional groups. mdpi.com For this compound, characteristic vibrations include the C=O stretch of the ester, C=C stretching of the acrylate, and various C-N and C=N stretching and bending modes of the pyrazole ring. scirp.org

Table 2: Predicted Vibrational Frequencies for Key Functional Groups Note: Data are representative values for similar molecular structures, calculated at the B3LYP level.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | ~1720 - 1740 |

| Alkene (C=C) | Stretching | ~1630 - 1650 |

| Pyrazole Ring | C=N Stretching | ~1550 - 1580 |

| Pyrazole Ring | N-N Stretching | ~1450 - 1480 |

| Methyl (C-H) | Asymmetric/Symmetric Stretching | ~2950 - 3050 |

| Ester (C-O) | Stretching | ~1170 - 1250 |

Frontier Molecular Orbital (FMO) Theory Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and reaction mechanisms. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.compku.edu.cn The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). pku.edu.cnmdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive and prone to intramolecular charge transfer. mdpi.commdpi.com For this compound, the HOMO is typically localized on the pyrazole ring and the acrylate C=C double bond, indicating these are the primary sites for electron donation. The LUMO is often centered on the electron-withdrawing carbonyl group and the adjacent carbon atoms.

Table 3: FMO Energies and Global Reactivity Descriptors Note: Data are representative values for similar pyrazole derivatives.

| Parameter | Symbol | Formula | Predicted Value (eV) |

| Highest Occupied Molecular Orbital | E(HOMO) | - | -6.5 to -7.5 |

| Lowest Unoccupied Molecular Orbital | E(LUMO) | - | -1.0 to -2.0 |

| HOMO-LUMO Energy Gap | ΔE | E(LUMO) - E(HOMO) | 4.5 to 5.5 |

| Ionization Potential | I | -E(HOMO) | 6.5 to 7.5 |

| Electron Affinity | A | -E(LUMO) | 1.0 to 2.0 |

| Chemical Hardness | η | (I - A) / 2 | 2.25 to 2.75 |

| Electronegativity | χ | (I + A) / 2 | 3.75 to 4.75 |

The spatial distribution of the HOMO and LUMO provides a map of the molecule's reactive sites. researchgate.net

Nucleophilic Attack: The regions of the molecule where the LUMO is concentrated are electron-deficient and are the preferred sites for attack by nucleophiles. For this compound, this is expected to be around the carbonyl carbon and the β-carbon of the acrylate group.

Electrophilic Attack: The regions where the HOMO is localized are electron-rich and represent the likely sites for attack by electrophiles. wikipedia.org This would include the pyrazole ring's nitrogen and carbon atoms and the α-carbon of the acrylate moiety.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the three-dimensional charge distribution of a molecule. nih.govresearchgate.net It is used to identify the electrophilic and nucleophilic sites and to predict how a molecule will interact with other species. irjweb.comnih.gov The MEP map is color-coded, where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue represents regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.netpreprints.org Green and yellow areas represent intermediate or near-zero potential. irjweb.com

For this compound, the MEP map would show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the nitrogen atoms of the pyrazole ring. nih.gov These are the most likely sites for interactions with electrophiles or hydrogen bond donors.

Positive Potential (Blue): Localized around the hydrogen atoms, particularly those attached to the methyl groups and the vinyl group, making them susceptible to nucleophilic attack. irjweb.com

This detailed mapping of the electrostatic potential provides a comprehensive picture of the molecule's reactivity, complementing the insights gained from FMO analysis. nih.govnih.gov

Quantum Chemical Studies of Reaction Mechanisms and Pathways

Quantum chemical studies are instrumental in elucidating the complex reaction mechanisms involving pyrazole derivatives. While specific computational data for this compound is not extensively documented in publicly accessible literature, the principles and methodologies can be understood from studies on related pyrazole structures. These computational approaches provide deep insights into the energetics and structural transformations that occur during chemical reactions.

Computation of Activation Energies and Reaction Enthalpies

The feasibility and rate of a chemical reaction are largely governed by its activation energy (the energy barrier that must be overcome) and reaction enthalpy (the net change in energy). Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to compute these parameters for reactions involving pyrazole derivatives.

For instance, in studies of cycloaddition reactions to form pyrazoles or their subsequent transformations, DFT calculations can model the energy profile of the reaction pathway. Theoretical calculations have been used to suggest that for certain reactions, such as the transfer hydrogenation of ketones catalyzed by pyrazole-based complexes, the outer sphere hydrogen transfer from a hydrido–pyrazole intermediate is a facile process, indicating a low activation barrier. mdpi.com

Computational studies on the photochemical transposition of pyrazole to imidazole (B134444) have utilized methods like CASSCF and MP2-CAS to investigate different reaction pathways. nih.gov By calculating the energy of reactants, products, and transition states, researchers can determine the activation energies and reaction enthalpies, which helps in identifying the most plausible mechanism from several alternatives. nih.gov For example, the energy profile for different pathways in the Pd(PPh3)4-catalyzed synthesis of a carbamate (B1207046) was calculated, showing a net reaction energy of –238.7 kcal/mol for the combined feasible pathways, confirming the spontaneity of the reaction. mdpi.com

Table 1: Representative Computed Energies for a Reaction Pathway (Hypothetical Data)

| Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 (TS1) | +25.4 |

| 3 | Intermediate 1 | -5.2 |

| 4 | Transition State 2 (TS2) | +15.8 |

This table illustrates typical data obtained from quantum chemical calculations for a multi-step reaction, showing the relative energies of intermediates and transition states.

Theoretical Prediction of Intermediates and Transition States

A key strength of quantum chemical modeling is its ability to predict the geometries and energies of transient species like reaction intermediates and transition states, which are often difficult or impossible to observe experimentally. Understanding these structures is crucial for a complete picture of the reaction mechanism.

In the study of the photochemical isomerization of 1,3,5-trimethylpyrazole, computational methods predicted the structures of conical intersections, which are critical points on the potential energy surface that facilitate the transformation from the excited state back to the ground state, leading to the product. nih.gov The calculations suggested a preferred reaction route proceeding through a conical intersection over other proposed mechanisms. nih.gov

Similarly, for catalyzed reactions, computational models can identify key intermediates. In a proposed metal–pyrazole cooperative mechanism for hydrogen evolution, theoretical calculations identified a coordinatively unsaturated bis(pyrazole) complex as a key intermediate generated after dehydrochlorination of the catalyst precursor. mdpi.com DFT calculations can optimize the geometry of these transient structures, providing information on bond lengths, angles, and electronic properties, which helps in understanding how the reaction proceeds from reactant to product. mdpi.com

Computational Studies on Tautomerism and Isomerism in Pyrazole DerivativesCurrent time information in Edmonton, CA.nih.gov

Tautomerism, particularly prototropic tautomerism, is a fundamental characteristic of N-unsubstituted pyrazoles, where a proton can reside on either of the two ring nitrogen atoms. purkh.com Computational chemistry provides powerful tools to investigate the relative stabilities of different tautomers and isomers, which is essential for understanding their chemical behavior and reactivity. purkh.comresearchgate.net

DFT is a commonly employed method for these studies. For example, theoretical calculations on a large set of 150 pyrazole derivatives using the B3LYP functional found that the stability of tautomers is significantly influenced by the electronic nature of the substituents on the pyrazole ring. nih.gov Electron-donating groups were generally found to prefer the C3 position. nih.gov For 3(5)-aminopyrazoles, DFT calculations predicted the 3-aminopyrazole (B16455) tautomer to be more stable than the 5-aminopyrazole form by approximately 9.8 kJ mol⁻¹ in Gibbs free energy. researchgate.net

The choice of computational method and basis set is critical for accurate predictions. Studies have employed various levels of theory, from B3LYP to MP2, with basis sets like 6-311++G(d,p), to calculate the energies of different tautomeric forms. nih.govresearchgate.net These calculations help rationalize experimental observations, such as those from NMR spectroscopy, where the rapid interconversion between tautomers can sometimes lead to averaged signals. nih.gov

Computational studies also extend to other forms of isomerism. For instance, in N-substituted pyrazolones, theoretical investigations help determine the equilibrium between the possible OH-form (e.g., 1H-pyrazol-3-ol) and the CH-form (e.g., 1,2-dihydro-3H-pyrazol-3-one). mdpi.com These studies often complement experimental data from NMR and Raman spectroscopy to provide a detailed understanding of the tautomeric equilibrium in different states (solid, solution) and the influence of substituents. mdpi.com

Table 2: Calculated Relative Stabilities of Pyrazole Tautomers (Representative Data)

| Pyrazole Derivative | Tautomer 1 | Tautomer 2 | Method | ΔE (Tautomer 2 - Tautomer 1) (kJ/mol) | More Stable Tautomer |

|---|---|---|---|---|---|

| 3(5)-Aminopyrazole | 3-Aminopyrazole | 5-Aminopyrazole | DFT(B3LYP)/6-311++G(d,p) | +10.7 | 3-Aminopyrazole researchgate.net |

| 5-F-pyrazole | N1-H | N2-H | MP2/6-311++G** | Negative | N2-H researchgate.net |

This table provides examples from the literature on how computational methods are used to determine the relative energy differences and thus the more stable tautomer for various substituted pyrazoles.

Advanced Applications in Materials Science and Catalysis

Optoelectronic and Fluorescent Materials

The incorporation of pyrazole (B372694) derivatives into organic molecules has been a successful strategy for the development of novel optoelectronic and fluorescent materials. nih.gov Pyrazole-containing compounds are known for their high quantum yields, good photostability, and tunable emission properties. nih.gov

Design of Luminescent and Fluorescent Agents

The design of luminescent and fluorescent agents often relies on the principle of intramolecular charge transfer (ICT), where an electron-donating group is linked to an electron-accepting group through a π-conjugated system. The pyrazole nucleus can act as either an electron donor or an electron-withdrawing group depending on the substituents attached to it. This versatility makes it a valuable component in the design of fluorescent probes and luminescent materials. nih.gov

For instance, studies on various pyrazole derivatives have demonstrated their fluorescent properties, which can be tuned by modifying the substituents on the pyrazole ring. researchgate.net The combination of a pyrazole moiety with other aromatic systems can lead to materials with strong fluorescence, making them suitable for applications in bioimaging and sensing. nih.gov While direct studies on Methyl (2-methyl-2H-pyrazol-3-yl)acrylate are limited, the presence of the electron-rich pyrazole ring conjugated with the electron-accepting acrylate (B77674) group suggests potential for ICT characteristics, which are fundamental for luminescence.

Table 1: Photophysical Properties of Representative Pyrazole-Based Fluorescent Dyes

| Compound/System | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Quantum Yield (ΦF) | Reference |

| Pyrazoline Derivative 1 | 350 | 430 | 0.41 | researchgate.net |

| Pyrazole Oxadiazole Compound | ~350 | 410-450 | up to 0.69 | researchgate.net |

| 3-(2-Pyridyl)pyrazole-based Complex | Not specified | Blue-green emission | Not specified | mdpi.com |

This table presents data for related pyrazole compounds to illustrate the potential of this class of materials, as specific data for this compound is not available.

Application in Organic Light-Emitting Diodes (OLEDs) and Sensors

Pyrazoline derivatives, which are structurally related to pyrazoles, have been extensively investigated for their use in organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields and excellent charge-transporting properties. researchgate.net These materials can function as both the emitting layer and the hole-transporting layer in OLED devices. researchgate.net The incorporation of a pyrazole-acrylate monomer like this compound into a polymer backbone could lead to the development of new emissive polymers for OLED applications.

Furthermore, the sensitivity of the fluorescence of many pyrazole derivatives to their local environment makes them excellent candidates for chemical sensors. mdpi.com Changes in polarity, pH, or the presence of specific ions can induce a noticeable change in their emission spectra. mdpi.com This property is crucial for the development of highly sensitive and selective sensors for environmental and biological monitoring.

Development of Solvatochromic and Brightening Agents

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. wikipedia.org This effect is often observed in molecules with a significant change in dipole moment upon electronic excitation, a characteristic of many pyrazole-based dyes. osf.ioacs.org The potential for solvatochromism in this compound arises from the expected charge redistribution between the pyrazole and acrylate moieties in the excited state. Such solvatochromic dyes are valuable as probes for studying solvent polarity and as components in smart materials that respond to environmental changes. researchgate.net

Fluorescent brightening agents are compounds that absorb light in the UV region and re-emit it in the blue region of the visible spectrum, leading to a whiter appearance of materials. Some compounds containing a pyrazole ring have been investigated for their properties as fluorescent whitening agents. researchgate.net

Polymeric Materials with Specific Functionalities

The acrylate functionality of this compound allows for its incorporation into polymer chains through polymerization. This opens up possibilities for creating novel polymeric materials with the specific functionalities imparted by the pyrazole moiety.

Development of Novel Acrylic Copolymers with Pyrazole Moieties

Acrylic copolymers are widely used in various applications due to their excellent weather resistance, transparency, and tunable properties. researchgate.net By copolymerizing this compound with other acrylic monomers, it is possible to develop novel copolymers where the pyrazole units are pendant to the polymer backbone. These pyrazole moieties can introduce a range of functionalities, including improved thermal stability, altered refractive index, and the ability to coordinate with metal ions.

The synthesis of such copolymers can be achieved through conventional free-radical polymerization or controlled radical polymerization techniques, which would allow for precise control over the polymer architecture and properties. researchgate.net For example, copolymerization of N-vinylpyrazole with methyl methacrylate (B99206) has been successfully demonstrated. researchgate.net

Table 2: Potential Properties of Acrylic Copolymers Incorporating Pyrazole Moieties

| Property | Potential Enhancement with Pyrazole Moiety | Rationale |

| Thermal Stability | Increased | The rigid, aromatic nature of the pyrazole ring can enhance the thermal stability of the polymer. nih.gov |

| Adhesion | Improved | The nitrogen atoms in the pyrazole ring can form hydrogen bonds or coordinate with surfaces, improving adhesion. |

| Optical Properties | Modified Refractive Index | The introduction of the heterocyclic pyrazole ring can alter the refractive index of the acrylic polymer. |

| Metal Chelation | Enabled | The nitrogen atoms of the pyrazole can act as ligands for metal ions, leading to applications in catalysis or metal scavenging. |

Applications in High-Performance Coatings and Films

The unique properties of acrylic copolymers containing pyrazole moieties make them attractive for high-performance coatings and films. For instance, the enhanced thermal stability and potential for improved adhesion could be beneficial for protective coatings in demanding environments. The ability of the pyrazole groups to coordinate with metal ions could be exploited for creating anti-corrosion coatings.

Furthermore, the incorporation of fluorescent pyrazole units into acrylic films could lead to the development of luminescent coatings for applications in displays, security features, or decorative elements. The synthesis of copolymers based on N-vinylpyrazole has led to the production of hybrid organic-inorganic composites and proton-conducting films. researchgate.netresearchgate.net This suggests that acrylic polymers functionalized with this compound could also find use in advanced functional films.

Ligand Design for Metal Complexes and Catalysis

The design of novel ligands is a cornerstone of modern coordination chemistry and catalysis. Pyrazole and acrylate moieties are significant functional groups that, when combined, can form versatile ligands for a variety of metal complexes. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a robust coordination site for metal ions. The acrylate group, with its carbon-carbon double bond and ester functionality, can also participate in coordination or be a site for further chemical transformations. The strategic combination of these two fragments in a single molecule can lead to ligands with unique electronic and steric properties, which in turn can influence the catalytic activity and stability of their corresponding metal complexes.

Synthesis of Pyrazole-Acrylate Ligands for Transition Metals

The synthesis of pyrazole-acrylate ligands can be approached through several synthetic routes, often involving multi-step processes. A common strategy involves the initial construction of a functionalized pyrazole ring, which is then coupled with an acrylate or a related precursor.

One potential pathway for the synthesis of pyrazole-acrylate ligands involves the reaction of a pyrazole derivative bearing a nucleophilic group with an acrylic acid derivative. For instance, a pyrazole with a hydroxyl or amino substituent could be reacted with acryloyl chloride or a similar activated acrylic acid species.

Another approach is the [3+2] cycloaddition reaction between a diazo compound and an alkyne, which is a fundamental method for forming the pyrazole ring. By choosing appropriately substituted starting materials, a pyrazole with a side chain suitable for conversion to an acrylate can be prepared. For example, a pyrazole with an aldehyde functional group could undergo a Wittig or Horner-Wadsworth-Emmons reaction with a phosphonium (B103445) ylide or phosphonate (B1237965) carbanion bearing an ester group to form the acrylate double bond.

The synthesis of pyrazoles from sulfonyl hydrazones and benzyl (B1604629) acrylate under transition-metal-free conditions has also been reported, providing a direct route to pyrazole-containing structures from acrylate precursors.

Once synthesized, these pyrazole-acrylate ligands can coordinate to a variety of transition metals, such as copper, palladium, nickel, and titanium, through the nitrogen atoms of the pyrazole ring and potentially the oxygen atom of the acrylate's carbonyl group. The specific coordination mode will depend on the metal ion, the other ligands present, and the reaction conditions. The formation of these metal complexes is often achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

Investigation of Catalytic Activity in Organic Transformations

Transition metal complexes bearing pyrazole-based ligands have been extensively investigated for their catalytic activity in a wide range of organic transformations. The electronic and steric properties of the pyrazole ligand can be fine-tuned by introducing different substituents on the pyrazole ring, which in turn influences the catalytic performance of the metal center.

Oxidation Reactions: Copper(II) complexes of new pyrazole-based ligands have been shown to catalyze the oxidation of catechol to o-quinone using atmospheric oxygen. The catalytic activity was found to be dependent on the nature of the ligand and the copper salt used. The rates of these oxidation reactions can be influenced by the substituents on the pyrazole ring, with different ligands leading to varying levels of catalytic efficiency.

Polymerization Reactions: The use of pyrazole ligands has been shown to significantly enhance the catalytic activity of titanium isopropoxide for the ring-opening polymerization of L-lactide. This cooperative effect is believed to arise from the pyrazole ligand bringing two titanium centers into proximity, facilitating a dinuclear cooperation mechanism. For example, at room temperature, the use of a pyrazole ligand can increase the catalytic activity by approximately 17-fold compared to using the titanium catalyst alone.

The table below summarizes the catalytic activity of some pyrazole-based ligand-metal complexes in specific organic transformations. It is important to reiterate that this data is for related pyrazole compounds and not specifically for this compound.

| Ligand/Metal System | Organic Transformation | Key Findings |

| Pyrazole derivatives with TiOiPr4 | Ring-opening polymerization of L-lactide | Enhanced catalytic activity up to 17-fold. |

| New tripodal pyrazole ligands with Cu(II) | Oxidation of catechol to o-quinone | Catalytic activity is dependent on the ligand structure and the copper salt. |

Carbon-Carbon Coupling Reactions: Pyrazoles have been successfully employed as N-donor ligands for various transition metals, including palladium, nickel, and copper, in C-C coupling reactions. The weak donor ability of the pyrazole motif can enhance the electrophilicity of the metal center, which is beneficial for catalytic activity.

While specific catalytic data for complexes of "this compound" are not available, the broader family of pyrazole-containing ligands demonstrates significant potential in catalysis. Further research into this specific compound would be necessary to determine its particular catalytic capabilities.

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl (2-methyl-2H-pyrazol-3-yl)acrylate, and how can reaction efficiency be optimized?

Answer:

The synthesis typically involves esterification of (2-methyl-2H-pyrazol-3-yl)acrylic acid with methanol under acid catalysis (e.g., H₂SO₄) or transesterification using methyl donors. Optimization strategies include:

- Temperature control : Reflux conditions (80–100°C) to accelerate reaction kinetics while avoiding thermal decomposition .

- Dehydrating agents : Molecular sieves or anhydrous MgSO₄ to shift equilibrium by removing water.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient).

- Monitoring : Thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1 v/v) as the mobile phase and iodine vapor visualization .

Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks for the pyrazole ring (δ 6.5–7.5 ppm for aromatic protons) and acrylate ester (δ 3.7 ppm for methoxy group, δ 5.5–6.5 ppm for α,β-unsaturated protons) .

- FTIR : Confirm ester C=O stretching (~1720 cm⁻¹) and pyrazole C=N vibrations (~1600 cm⁻¹).

- Mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and fragmentation patterns.

- TLC : Ensure single-spot purity using iodine vapor .

Basic: What are the key stability considerations for storing and handling this compound?

Answer:

- Thermal stability : Avoid prolonged exposure to >100°C to prevent polymerization or decomposition. Store at 2–8°C under inert gas (N₂/Ar) .

- Light sensitivity : Protect from UV light using amber glassware.

- Moisture sensitivity : Use anhydrous solvents and desiccants to prevent hydrolysis of the ester group .

Advanced: How does the pyrazole moiety influence the compound’s reactivity in copolymerization with acrylonitrile or methyl methacrylate?

Answer:

The pyrazole ring introduces steric hindrance and hydrogen-bonding capacity, altering monomer reactivity ratios (e.g., lower propagation rates in free-radical polymerization). Key methodologies:

- DSC/TGA : Monitor glass transition (Tg) and thermal stability shifts in copolymers .

- NMR kinetics : Track monomer consumption via ¹H NMR peak integration (e.g., acrylate vinyl protons at δ 5.5–6.5 ppm) .

- GPC : Compare molecular weight distributions with/without pyrazole comonomers .

Advanced: What mechanistic insights explain the catalytic role of ammonia in thermal transformations of acrylate-pyrazole systems?

Answer:

Ammonia acts as a nucleophilic catalyst in degradation pathways:

- Ester hydrolysis : NH₃ deprotonates water, enhancing nucleophilic attack on the ester carbonyl, releasing methanol .

- Pyrazole ring modification : NH₃ reacts with acrylate-derived intermediates, forming methylamines (detected via GC-MS) .

- In-situ FTIR : Track carbonyl loss (~1720 cm⁻¹) and amine formation (~3300 cm⁻¹ N-H stretch) .

Advanced: How can computational modeling predict hydrogen-bonding interactions in crystals of this compound?

Answer:

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) to identify H-bond donors (pyrazole N-H) and acceptors (ester C=O) .

- Graph set analysis : Classify H-bond patterns (e.g., R₂²(8) motifs) using Etter’s formalism .

- Hirshfeld surfaces : Quantify interaction propensities (e.g., % H-bond contribution) for crystal engineering .

Advanced: What challenges arise in quantifying trace impurities like residual monomers in polymer matrices?

Answer: